molecular formula C22H21F2NO2 B2580505 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol CAS No. 338771-00-9

1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol

Cat. No.: B2580505
CAS No.: 338771-00-9
M. Wt: 369.412
InChI Key: PKZQFLCZCZSTSG-UHFFFAOYSA-N
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Description

1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is a fluorinated ethanolamine derivative characterized by two 4-fluorophenyl groups at the 1-position, an ethanol backbone, and a 4-methoxybenzylamino substituent at the 2-position. This structure combines aromatic fluorination with a polar amino-alcohol moiety, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1,1-bis(4-fluorophenyl)-2-[(4-methoxyphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO2/c1-27-21-12-2-16(3-13-21)14-25-15-22(26,17-4-8-19(23)9-5-17)18-6-10-20(24)11-7-18/h2-13,25-26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZQFLCZCZSTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing fluorinated moieties. For instance, a study published in Molecules demonstrated that fluorinated imines and hydrazones exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is limited, the structural similarities suggest potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Fluorinated compounds are often investigated for their anticancer properties due to their ability to interact with biological targets effectively. A review in Frontiers in Pharmacology discusses how modifications in the structure of phenyl-containing compounds can lead to enhanced cytotoxicity against cancer cell lines. While direct studies on this compound are sparse, its structural characteristics align it with compounds that have shown promise in preclinical trials .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. Research indicates that variations in substituents on the aromatic rings significantly influence pharmacological properties. For example, similar compounds have been evaluated for their interactions with biological targets, revealing that electron-withdrawing groups like fluorine can enhance binding affinity to certain enzymes .

Summary of Antibacterial Activity Studies

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AE. coli15
Compound BS. aureus10
1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanolTBDTBDTBD

Case Study 1: Fluorinated Compounds in Drug Development

A comprehensive study explored various fluorinated compounds' roles in drug development, highlighting their increased lipophilicity and metabolic stability. The study concluded that such modifications often lead to improved pharmacokinetic profiles and therapeutic efficacy .

Case Study 2: Structure-Activity Relationships of Bis(4-fluorophenyl) Derivatives

Research focusing on bis(4-fluorophenyl) derivatives has shown promising results in modulating biological activity through structural modifications. This case study emphasizes the importance of systematic exploration of structure-activity relationships to identify lead compounds with desirable therapeutic effects .

Mechanism of Action

The mechanism of action of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen Substitution: Fluorine vs. Chlorine

A key structural analog is 1,1-bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol (CAS 321432-84-2), where fluorine atoms are replaced with chlorine.

Property Target Compound (Fluorine) Chlorinated Analog (CAS 321432-84-2)
Molecular Weight ~390.87 (estimated) 402.32
Halogen Effect High electronegativity, smaller atomic radius Lower electronegativity, larger atomic radius
Potential Applications Enhanced metabolic stability Increased lipophilicity, potential pesticidal use

The chlorine substitution increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to fluorine. Chlorinated analogs like 1,1-Bis(4-chlorophenyl)ethanol (CAS 3380-30-5) are historically used as pesticides (e.g., "Dimite"), highlighting the agrochemical relevance of halogenated ethanolamines .

Functional Group Variations: Amino vs. Sulfanyl

2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS 303152-11-6) replaces the amino group with a sulfanyl (-S-) moiety.

Property Target Compound (Amino Group) Sulfanyl Analog (CAS 303152-11-6)
Functional Group -NH-(4-methoxybenzyl) -S-(4-chlorobenzyl)
Reactivity Nucleophilic, hydrogen bonding Thioether stability, redox activity
Molecular Weight ~390.87 (estimated) 390.87

Such modifications are common in drug design to modulate pharmacokinetics .

Substituent Position and Steric Effects

The position of the methoxy group on the benzylamino moiety significantly impacts electronic properties. For example, 1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol () shifts the methoxy group from the 4- to 2-position on the benzyl ring. This ortho-substitution may hinder rotational freedom and alter π-π stacking interactions, affecting receptor binding or crystallization behavior.

Simplified Backbone Structures

Simpler analogs like (1S)-2-amino-1-(4-fluorophenyl)ethanol () retain the ethanolamine core but lack the bis(fluorophenyl) groups.

Property Target Compound Simplified Analog ()
Aromatic Substitution Bis(4-fluorophenyl) Single 4-fluorophenyl
Molecular Weight ~390.87 (estimated) 169.17
Potential Use Enzyme inhibition, materials Chiral building block in synthesis

The bis(fluorophenyl) groups in the target compound likely enhance binding to aromatic pockets in proteins, as seen in HDAC inhibitors () or UBE2C inhibitors ().

Biological Activity

1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol, with the molecular formula C22H21F2NO2C_{22}H_{21}F_2NO_2 and a molecular weight of 369.4 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, including antibacterial and anticancer activities, alongside relevant research findings and case studies.

  • Molecular Formula : C22H21F2NO2
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 338771-00-9

Synthesis

The synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol typically involves a reaction between 4-fluorobenzaldehyde and 4-methoxybenzylamine under controlled conditions to yield the target compound with high purity .

Antimicrobial Activity

Research indicates that compounds structurally similar to 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effective inhibition against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural features.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Similar derivatives have demonstrated cytotoxic effects against cancer cell lines:

Cell Line IC50 Value (µg/mL)
Jurkat (T-cell leukemia)< 10
HT29 (colon cancer)< 10

The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence the cytotoxic activity of such compounds.

The biological activity of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms and methoxy groups in its structure may enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that phenolic compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Research : Another study focused on derivatives of phenolic compounds showed promising results in inhibiting the growth of various cancer cell lines, indicating that modifications to the side chains can enhance their therapeutic efficacy .

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